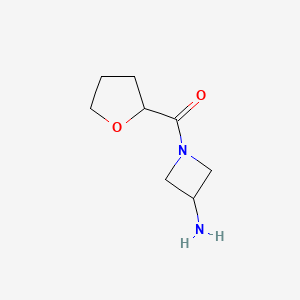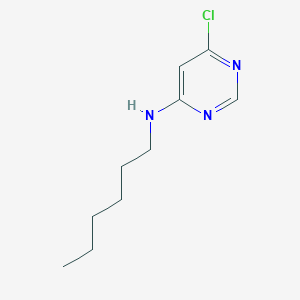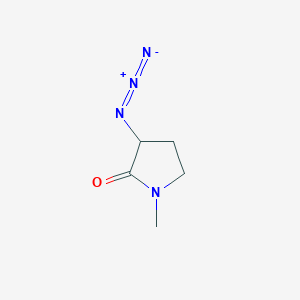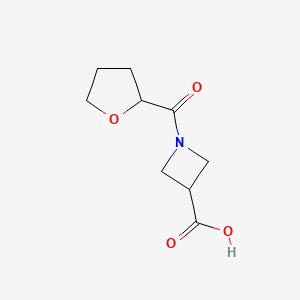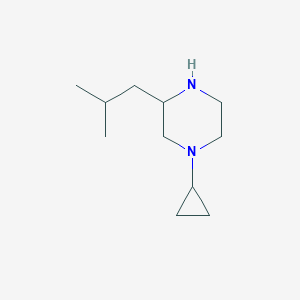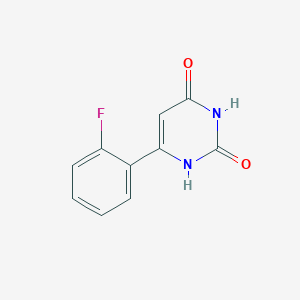
6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(2-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione, commonly known as 6-FPPD, is a heterocyclic compound that is widely used in scientific research. It is a versatile compound that can be used in a variety of ways, including as a synthetic precursor, as a reagent, and as a tool to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Synthetic Methodologies and Structural Investigations
- Facile Synthesis Routes : A study detailed efficient synthetic routes to novel pyrimidine derivatives, demonstrating the versatility of pyrimidine chemistry in generating structurally diverse molecules with potential for various applications (Ashraf et al., 2019).
- Herbicidal Activities : Research on 6-(trifluoromethyl)pyrimidine-2,4-dione compounds revealed their promising herbicidal activities against certain plant species, highlighting the agricultural applications of pyrimidine derivatives (Huazheng, 2013).
- Crystal and Molecular Structure Analysis : Investigations into the crystal and molecular structures of pyrimidine derivatives provided insights into their potential interactions and reactivity, useful for designing compounds with specific properties (Trilleras et al., 2009).
Biological Applications
- Antimicrobial Activities : A study on thieno[2,3-d]pyrimidine derivatives indicated their moderate antimicrobial activity against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Vlasov et al., 2022).
- Supramolecular Assemblies : Pyrimidine derivatives were explored for their capability to form hydrogen-bonded supramolecular assemblies, a property that could be exploited in the development of novel materials or nanotechnology applications (Fonari et al., 2004).
Chemical and Physical Property Studies
- ADME Properties : The diversity in the structural design of pyrido[2,3-d]pyrimidine-2,4-diones led to a broad variation in their biopharmaceutical properties, which is crucial for the development of compounds with desirable pharmacokinetic profiles (Jatczak et al., 2014).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities . They are known to target various cancer-related proteins, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others .
Mode of Action
Pyrimidine derivatives are generally known to inhibit the activity of their target proteins, thereby disrupting the signaling pathways that these proteins are involved in .
Biochemical Pathways
Pyrimidine derivatives are known to affect various cancer-related signaling pathways, including those involving tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others .
Result of Action
Pyrimidine derivatives are generally known to exhibit cytotoxic activities against various cancer cell lines .
Analyse Biochimique
Biochemical Properties
6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, this compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its interaction with its natural substrates . Additionally, this compound can interact with other proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting CDK2 activity . This leads to a decrease in cell proliferation and an increase in programmed cell death, making it a potential candidate for cancer therapy . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further influencing cellular behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The binding of this compound to CDK2, for instance, results in the inhibition of the enzyme’s activity, leading to cell cycle arrest . Additionally, this compound can modulate the activity of other enzymes involved in DNA replication and repair, further contributing to its therapeutic potential . Changes in gene expression induced by this compound can also play a significant role in its molecular mechanism of action .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, with sustained inhibition of cell proliferation and induction of apoptosis over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have also been noted, where a certain minimum dose is required to achieve the desired therapeutic effects . These findings highlight the importance of optimizing the dosage of this compound for its potential use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism . The interactions of this compound with metabolic enzymes and cofactors further underscore its potential as a therapeutic agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of this compound within tissues can also influence its therapeutic effects, with preferential accumulation in certain tissues potentially enhancing its efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . The subcellular localization of this compound can also influence its interactions with other biomolecules, further modulating its biological activity .
Propriétés
IUPAC Name |
6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-4-2-1-3-6(7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHLNQIUTXAYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



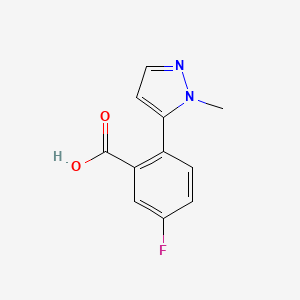
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]butanoic acid](/img/structure/B1487847.png)
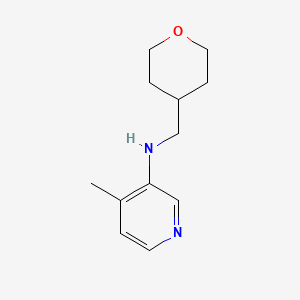
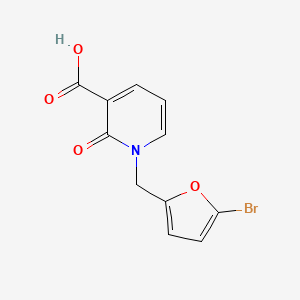
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)
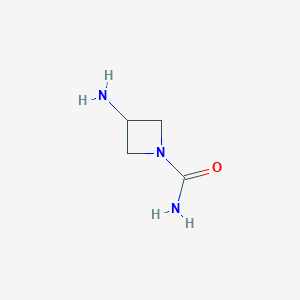

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)
